N,N'-dicyclohexylsulfamide
Overview
Description
N,N’-dicyclohexylsulfamide is an organic compound with the molecular formula C12H24N2O2S. It is a sulfamide derivative characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the sulfamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-dicyclohexylsulfamide can be synthesized through a condensation reaction involving sodium cyclamate. The process involves heating sodium cyclamate in a solid state, which promotes the formation of N,N’-dicyclohexylsulfamide . Another method involves the reaction of cyclohexylamine with sulfuryl chloride in the presence of a base such as pyridine, followed by hydrolysis to yield the desired product .
Industrial Production Methods
The industrial production of N,N’-dicyclohexylsulfamide typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N’-dicyclohexylsulfamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonamide derivatives.
Reduction: Reduction reactions can convert N,N’-dicyclohexylsulfamide into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions where the sulfamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Cyclohexylamines.
Substitution: Various substituted sulfamides depending on the nucleophile used.
Scientific Research Applications
N,N’-dicyclohexylsulfamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfamide derivatives.
Medicine: Its anxiolytic and anticonvulsant properties make it a candidate for the development of new therapeutic agents for anxiety and epilepsy.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
N,N’-dicyclohexylsulfamide exerts its effects by binding to the benzodiazepine binding site of the GABA (A) receptor. This binding enhances the inhibitory effects of GABA, leading to anxiolytic and anticonvulsant effects . The compound competitively inhibits the binding of flunitrazepam to the benzodiazepine binding site, indicating its potential as a therapeutic agent for anxiety and epilepsy.
Comparison with Similar Compounds
Similar Compounds
N,N’-diphenethylsulfamide: Another sulfamide derivative with similar anxiolytic and anticonvulsant properties.
N,N’-diethylsulfamide: A related compound used in organic synthesis.
Uniqueness
N,N’-dicyclohexylsulfamide is unique due to its specific structure, which imparts distinct pharmacological properties. Its cyclohexyl groups contribute to its high affinity for the benzodiazepine binding site, making it a potent anxiolytic and anticonvulsant agent compared to other sulfamide derivatives.
Properties
IUPAC Name |
N-(cyclohexylsulfamoyl)cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRLCLQBOADOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14041-87-3 | |
Record name | N,N'-Dicyclohexylsulfamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-DICYCLOHEXYLSULFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P1M2O1XHP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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